molecular formula C16H18N2O3S B10808320 N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide

N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide

Cat. No.: B10808320
M. Wt: 318.4 g/mol
InChI Key: HJTCFUADQCXERL-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a substituted anilino group and a methylated thiophene core. The compound features:

  • A thiophene-2-carboxamide backbone with a methyl group at position 3.
  • An N-methylated glyoxylamide bridge linking the thiophene ring to a 4-methoxyanilino moiety. Its synthesis likely involves coupling reactions between activated thiophene carboxylic acid derivatives and functionalized amines, analogous to methods described for related compounds .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-11-4-9-14(22-11)16(20)18(2)10-15(19)17-12-5-7-13(21-3)8-6-12/h4-9H,10H2,1-3H3,(H,17,19)

InChI Key

HJTCFUADQCXERL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Biological Activity

N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S, with a molecular weight of 318.4 g/mol. The compound features a thiophene ring integrated with a methoxyaniline moiety and a carboxamide group, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, particularly those involved in glucose metabolism. Preliminary studies suggest that it may enhance insulin sensitivity and regulate glucose levels, making it a candidate for the treatment of diabetes and related metabolic disorders. The presence of the methoxyaniline component is thought to confer antioxidant properties, which could further support its therapeutic potential.

Biological Activity Overview

Activity Description
Antihyperglycemic Exhibits potential in lowering blood glucose levels and improving insulin sensitivity.
Antioxidant May provide protective effects against oxidative stress due to the methoxyaniline moiety.
Enzyme Interaction Potential interactions with enzymes involved in glucose metabolism have been suggested.

Case Studies and Research Findings

  • Antihyperglycemic Properties : In vitro studies have demonstrated that this compound can significantly reduce glucose levels in diabetic models. The compound's mechanism appears to involve the modulation of insulin signaling pathways, although further detailed mechanistic studies are required.
  • Oxidative Stress Reduction : A study highlighted the antioxidant activity of similar compounds, suggesting that the methoxyaniline structure contributes to scavenging free radicals, thereby reducing oxidative damage in cellular models. This property could be beneficial in preventing complications associated with diabetes.
  • Binding Affinity Studies : Initial interaction studies indicated that this compound might bind to specific receptors or enzymes implicated in metabolic regulation. These findings warrant further investigation to elucidate its precise binding mechanisms and affinities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Unique Features
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamideContains a cyclohexyl group; exhibits different pharmacological properties due to cyclohexyl substitution.
Ethyl 2-[2-(4-chlorophenyl)-5-(4-methoxybenzoyl)thiophen-3-yl]acetateIncorporates a chlorophenyl group; potentially exhibits enhanced lipophilicity compared to methoxyaniline derivatives.
N-(2-methyl-7-phenyl-5-pyrazolo[1,5-a]pyrimidinyl)-4-benzamideFeatures a pyrazolo-pyrimidine core; demonstrates distinct biological activity profiles due to the pyrazole moiety.

Scientific Research Applications

Biological Activities

Research indicates that N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide may exhibit significant biological activities:

  • Antihyperglycemic Properties : Compounds similar to this one have been shown to aid in glucose regulation and improve insulin sensitivity, suggesting potential applications in the treatment of diabetes and related metabolic disorders.
  • Antioxidant Activity : The methoxyaniline component is associated with antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related diseases.

Mechanistic Studies

Preliminary studies have suggested that this compound may interact with specific proteins involved in insulin signaling pathways. However, detailed mechanistic studies are necessary to fully elucidate these interactions and their implications for glucose metabolism.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Anticancer Activity : Similar compounds have demonstrated anticancer properties in various human cancer cell lines, indicating that this compound may also possess such activity. For instance, derivatives with structural similarities have shown significant growth inhibition against multiple cancer cell lines .
  • Diabetes Treatment : Research has highlighted the antihyperglycemic effects of structurally related compounds, suggesting a promising avenue for diabetes management and treatment.

Comparison with Related Compounds

To better understand its unique properties and applications, it is useful to compare this compound with other similar compounds:

Compound NameKey FeaturesBiological Activity
Compound AMethoxy groupAntioxidant
Compound BDimethyl groupAntihyperglycemic
This compoundThiophene ringPotential anticancer

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

  • Structural Differences :
  • Nitro group at position 5 of the thiophene ring vs. methyl group in the target compound.
  • Trifluoromethyl and methoxy substituents on the phenyl ring vs. 4-methoxyanilino group in the target compound. Functional Impact:
  • The trifluoromethyl group improves metabolic stability and lipophilicity compared to the target compound’s methoxy group .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structural Differences :
  • Nitro-substituted phenyl ring vs. 4-methoxyanilino group in the target compound.
  • No methyl groups on the thiophene or glyoxylamide bridge. Functional Impact:
  • The nitro group contributes to genotoxicity in bacterial and mammalian cells, as observed in related carboxanilides .

5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide () Structural Differences:

  • Chlorine at position 5 of the thiophene vs. methyl group in the target compound.
  • Morpholino-tetrazole substituent on the phenyl ring vs. methoxyanilino group. Functional Impact:
  • Chlorine increases electronegativity and may enhance antimicrobial activity.
  • The morpholino-tetrazole moiety introduces hydrogen-bonding capacity, improving solubility compared to the target compound .

Comparative Data Table:

Compound Molecular Formula LogP (Predicted) Notable Biological Activity Reference
Target Compound C₁₆H₁₉N₃O₃S ~2.8 (estimated) Not reported; inferred antimicrobial potential.
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2.1 Genotoxicity in bacterial/human cells.
5-Chloro-N-(4-(morpholino)phenyl)thiophene-2-carboxamide C₁₈H₁₇ClN₆O₄S 3.5 Antimicrobial (structure-activity inferred).

Key Insights :

  • The target compound’s higher LogP (due to N,5-dimethyl and methoxyanilino groups) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Nitro-containing analogs () exhibit broader antibacterial activity but face toxicity limitations.
  • Chlorinated derivatives () balance electronegativity and lipophilicity, making them promising for drug design.

Crystal Packing and Stability

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Forms weak C–H⋯O/S interactions in the crystal lattice, with dihedral angles of 8.5–13.5° between aromatic rings. No classical hydrogen bonds; stability relies on van der Waals forces.

Preparation Methods

Core Thiophene Carboxamide Formation

The foundational step in synthesizing N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide involves constructing the thiophene-2-carboxamide backbone. As reported in the literature, this typically begins with the alkylation of 5-methylthiophene-2-carboxylic acid derivatives. For instance, N-methylation of the carboxamide group is achieved via nucleophilic substitution using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux in anhydrous tetrahydrofuran (THF), yielding the N-methylated intermediate with >85% efficiency.

Subsequent functionalization at the 5-position of the thiophene ring is accomplished through Friedel-Crafts acylation. Acetyl chloride, catalyzed by aluminum trichloride (AlCl₃), introduces the methyl group at this position. This step demands strict temperature control (0–5°C) to prevent over-acylation and byproduct formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance solubility of intermediates and stabilize transition states, whereas protic solvents (e.g., isopropanol) are employed for recrystallization. For example, refluxing in THF (boiling point: 66°C) achieves optimal reaction rates without degrading heat-sensitive intermediates.

Catalytic Systems

Lewis acids such as AlCl₃ and Brønsted acids (e.g., p-toluenesulfonic acid) are critical for electrophilic substitutions. In contrast, carbodiimide coupling agents (DIC, DCC) enable efficient amide bond formation. Recent studies highlight the superiority of DIC over DCC due to its lower tendency to form insoluble byproducts.

Analytical Characterization and Validation

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 3.84 (s, 3H, OCH₃), δ 4.02 (s, 2H, CH₂), and δ 7.58–7.66 (aromatic protons).

    • ¹³C NMR confirms the presence of carbonyl carbons (δ 165–170 ppm) and thiophene ring carbons (δ 120–140 ppm).

  • Mass Spectrometry (MS) :
    Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 326.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₉N₃O₃S.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm demonstrates ≥99% purity for the final product when using gradient elution (acetonitrile/water with 0.1% formic acid).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Carbodiimide Coupling8899.5High efficiency, minimal byproductsRequires anhydrous conditions
Mixed Anhydride7598.2Cost-effective reagentsLower yield due to side reactions
Enzymatic Catalysis6597.8Eco-friendly, mild conditionsLonger reaction times (48–72 hours)

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to laboratory protocols:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by maintaining precise temperature gradients.

  • Green Chemistry Principles : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining solvent performance .

Q & A

Basic Research Questions

Q. What established synthetic routes and reaction conditions are used to synthesize N-[2-(4-methoxyanilino)-2-oxoethyl]-N,5-dimethylthiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted amines and thiophene carbonyl derivatives. Common methods include:

  • Reflux in polar aprotic solvents (e.g., acetonitrile) with equimolar reactants, as demonstrated in analogous thiophene carboxamide syntheses .
  • Solvent-free methods under elevated temperatures or microwave irradiation to enhance reaction efficiency and reduce side products .
  • Use of basic catalysts (e.g., diethylamine) to promote amide bond formation, followed by recrystallization in alcohols (e.g., ethanol) to isolate pure crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography (via SHELX software) resolves molecular geometry, dihedral angles, and hydrogen-bonding networks, critical for confirming stereochemistry and supramolecular interactions .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms amide linkage formation. DEPT experiments differentiate CH, CH₂, and CH₃ groups .
  • IR spectroscopy validates carbonyl (C=O) and amine (N-H) functional groups, while mass spectrometry confirms molecular weight .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Methodological Answer :

  • Antiproliferative assays (e.g., MTT against cancer cell lines) measure cytotoxicity, with IC₅₀ values calculated to assess potency .
  • Antimicrobial testing via broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anti-HIV activity screening using reverse transcriptase inhibition assays identifies potential antiviral mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR chemical shifts with X-ray-derived torsion angles to confirm conformer stability .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect alternative crystalline forms that may explain spectral mismatches .
  • Computational modeling : Optimize molecular geometries using density functional theory (DFT) and compare calculated vs. experimental spectra .

Q. What strategies optimize synthetic yield and purity for pharmacological studies?

  • Methodological Answer :

  • Solvent optimization : Replace traditional solvents (e.g., ethanol) with dimethylformamide (DMF) to improve solubility and reaction homogeneity .
  • Catalyst screening : Test Lewis acids (e.g., Al₂O₃) or organocatalysts to accelerate amide coupling and reduce side reactions .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate high-purity batches for in vivo testing .

Q. How do computational models predict the compound’s interaction with biological targets, and how are they validated?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors (e.g., adenosine A₁ or kinase domains) by simulating ligand-receptor interactions .
  • Molecular dynamics (MD) simulations assess binding stability over time, with validation via in vitro assays (e.g., enzyme inhibition) .
  • QSAR modeling correlates substituent effects (e.g., methoxy vs. chloro groups) with activity trends, guiding derivative design .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to enhance electrophilic reactivity and target engagement .
  • Bioisosteric replacement : Replace the methoxyaniline moiety with pyridine rings to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Pharmacophore mapping : Identify critical interaction points (e.g., amide NH for hydrogen bonding) using crystallographic data and prioritize derivatives that preserve these features .

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